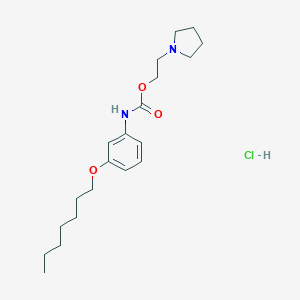

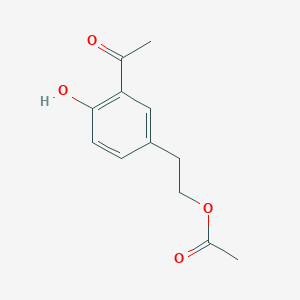

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-(4-Hydroxyphenyl)ethyl-acetat, Acétate de 2-(4-hydroxyphényl)éthyle, and Benzeneethanol, 4-hydroxy-, α-acetate .

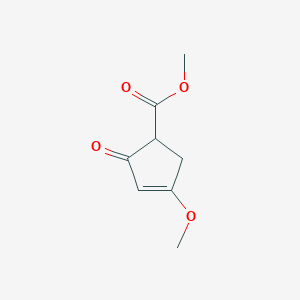

Molecular Structure Analysis

The molecular structure of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 180.201 Da and the monoisotopic mass is 180.078644 Da .Scientific Research Applications

Ethyl Acetate Production and Applications

Process Intensification Techniques for Ethyl Acetate Production : A review focusing on the ethyl acetate esterification process identified several advantages of process intensification techniques over traditional processes. Techniques such as Reactive Distillation and Microwave Reactive Distillation offer benefits in terms of ethyl acetate purity, production rate, and energy consumption, making them economically effective and environmentally friendly (Patil & Gnanasundaram, 2020).

Biodegradation and Environmental Fate

Biodegradation of Ethyl tert-Butyl Ether (ETBE) : A comprehensive review summarizes the current state of knowledge on the aerobic biodegradation and fate of ETBE in soil and groundwater, highlighting the presence of microorganisms capable of using ETBE as a carbon and energy source or via cometabolism. This study underscores the environmental impact and biodegradation pathways of ETBE, a related ether compound (Thornton et al., 2020).

Chemical Synthesis and Antioxidant Properties

Facile Synthesis of Isoxazolone Derivatives : Research on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride demonstrates the potential for producing compounds with significant biological and medicinal properties. This work presents a simple and environmentally friendly procedure for preparing heterocycles that could have applications in various fields, including pharmaceuticals (Laroum et al., 2019).

Environmental Impact and Safety

Toxicological Assessment of Ionic Liquids : A mini-review discusses the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), a promising ionic liquid for dissolving biopolymers like cellulose and chitin. It emphasizes the urgent need for comprehensive toxicity assessment before large-scale industrial utilization, highlighting both the potential benefits and environmental concerns associated with these substances (Ostadjoo et al., 2018).

properties

IUPAC Name |

2-(3-acetyl-4-hydroxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)11-7-10(3-4-12(11)15)5-6-16-9(2)14/h3-4,7,15H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRLMABSSGAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCOC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509426 |

Source

|

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

CAS RN |

58282-50-1 |

Source

|

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)